S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate
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Overview
Description
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom and two methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the reaction of butyl alcohol with phosphorus pentasulfide to form butyl phosphorothioate. This intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl phosphorothioates.
Scientific Research Applications
S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with biological molecules, particularly enzymes. The phosphorothioate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- S-Butyl O,O-bis(2-ethoxyethyl)phosphorothioate
- S-Butyl O,O-bis(2-methoxyethyl)phosphorodithioate
- S-Butyl O,O-bis(2-methoxyethyl)phosphorothioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72197-82-1 |
---|---|
Molecular Formula |
C10H23O5PS |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
butan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O5PS/c1-5-10(2)15-16(17,13-8-6-11-3)14-9-7-12-4/h10H,5-9H2,1-4H3 |
InChI Key |
WZEYPAKFYDHOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OCCOC)OCCOC |
Origin of Product |
United States |
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